molecular formula C9H13N3OS B12894597 1-[4-(Ethylamino)-2-(methylsulfanyl)pyrimidin-5-yl]ethan-1-one CAS No. 66116-75-4

1-[4-(Ethylamino)-2-(methylsulfanyl)pyrimidin-5-yl]ethan-1-one

Cat. No.: B12894597
CAS No.: 66116-75-4
M. Wt: 211.29 g/mol
InChI Key: VSGMIJTYYNJZQC-UHFFFAOYSA-N
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Description

1-[4-(Ethylamino)-2-(methylsulfanyl)pyrimidin-5-yl]ethan-1-one is a chemical compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines. This compound is characterized by the presence of an ethylamino group and a methylsulfanyl group attached to a pyrimidine ring, along with an ethanone moiety.

Preparation Methods

The synthesis of 1-[4-(Ethylamino)-2-(methylsulfanyl)pyrimidin-5-yl]ethan-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-chloro-2-(methylsulfanyl)pyrimidine.

    Ethylamino Substitution: The chloro group is substituted with an ethylamino group through a nucleophilic substitution reaction.

    Ethanone Addition: The final step involves the addition of an ethanone group to the pyrimidine ring.

Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-[4-(Ethylamino)-2-(methylsulfanyl)pyrimidin-5-yl]ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The ethanone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride.

    Substitution: The ethylamino group can participate in substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include acids, bases, and solvents like ethanol or dichloromethane. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[4-(Ethylamino)-2-(methylsulfanyl)pyrimidin-5-yl]ethan-1-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a precursor in the development of biologically active compounds, including potential pharmaceuticals.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.

    Industry: It is utilized in the production of various chemical products, including agrochemicals and dyes.

Comparison with Similar Compounds

1-[4-(Ethylamino)-2-(methylsulfanyl)pyrimidin-5-yl]ethan-1-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.

Properties

66116-75-4

Molecular Formula

C9H13N3OS

Molecular Weight

211.29 g/mol

IUPAC Name

1-[4-(ethylamino)-2-methylsulfanylpyrimidin-5-yl]ethanone

InChI

InChI=1S/C9H13N3OS/c1-4-10-8-7(6(2)13)5-11-9(12-8)14-3/h5H,4H2,1-3H3,(H,10,11,12)

InChI Key

VSGMIJTYYNJZQC-UHFFFAOYSA-N

Canonical SMILES

CCNC1=NC(=NC=C1C(=O)C)SC

Origin of Product

United States

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